![molecular formula C14H11NO2 B7453682 (E)-1-(3-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one](/img/structure/B7453682.png)
(E)-1-(3-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
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Overview
Description
(E)-1-(3-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one is a chemical compound with a molecular formula of C16H13NO2. It is commonly known as HPPH and is used in scientific research for its potential therapeutic properties. In
Scientific Research Applications
HPPH has been studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been shown to have anti-tumor activity in vitro and in vivo, and may act through the inhibition of various signaling pathways involved in cancer cell growth and survival.
Mechanism of Action
The mechanism of action of HPPH is not fully understood, but it is thought to act through the inhibition of various signaling pathways involved in cancer cell growth and survival. These pathways include the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
HPPH has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the suppression of angiogenesis (the formation of new blood vessels). Additionally, HPPH has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using HPPH in lab experiments is its potential therapeutic properties, particularly in the treatment of cancer. Additionally, HPPH is relatively easy to synthesize and purify. One limitation of using HPPH in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.
Future Directions
There are several potential future directions for research on HPPH. One area of interest is the development of HPPH derivatives with improved therapeutic properties and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of HPPH and its potential therapeutic applications in cancer and other diseases. Finally, research on the pharmacokinetics and pharmacodynamics of HPPH may help to optimize its use in clinical settings.
Synthesis Methods
HPPH can be synthesized through a multistep process involving the reaction of 3-hydroxyacetophenone with pyridine-3-carboxaldehyde. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified through recrystallization.
properties
IUPAC Name |
(E)-1-(3-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13-5-1-4-12(9-13)14(17)7-6-11-3-2-8-15-10-11/h1-10,16H/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMSQDPZHFLUOL-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C=CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)/C=C/C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680765 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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